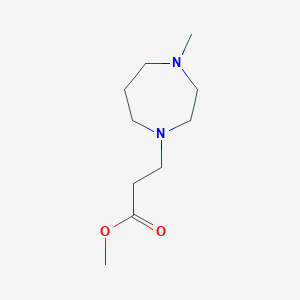

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate, also known as Methyl-1,4-diazepane-1-ylpropanoate, is a compound found in nature and synthesized in the laboratory. It is an important intermediate in the synthesis of a variety of pharmaceuticals, and is used in research to study the structure and function of proteins. The compound has several interesting properties that make it useful in a variety of scientific applications.

Scientific Research Applications

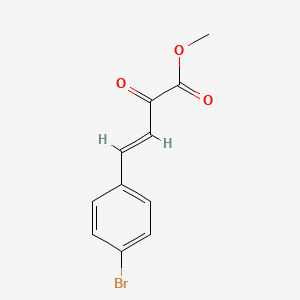

- Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate has been studied in the context of new catalytic protocols for sustainable organic compound synthesis. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts for the Michael addition of N-heterocycles to chalcones. This methodology allows the preparation of the bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield . The green metrics associated with these synthetic reactions make them environmentally friendly.

- Nitrogen-containing heteroarenes play a crucial role in natural products and biologically active synthetic compounds. Triazole derivatives, including Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate, exhibit diverse biological effects due to their structural characteristics. These compounds are known for their ability to bind to “privileged structures” through hydrogen bonding. Researchers explore their stability and binding potential with target molecules .

- β-Azolyl ketones, a family of compounds that includes Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate, have attracted attention. These derivatives find applications in fungicides, bactericides, and herbicides. Their synthesis involves various methods, including the aza-Michael reaction, which provides access to valuable precursors for bioactive compounds .

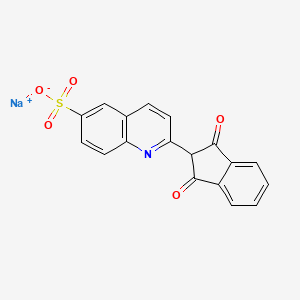

- Researchers have synthesized various derivatives containing the 1,2,3-triazole moiety. For example, 3-(4-((1-(4-bromo-3-substitutedphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole derivatives have been investigated as antitubercular agents against the H37Rv strain of Mycobacterium tuberculosis .

- Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate has been synthesized under microwave irradiation. Researchers achieved this by brominating 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles. The resulting compounds, such as 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, hold promise for various applications .

- Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is used in proteomics research. Its properties and structure make it relevant for studying protein interactions, modifications, and functions. Researchers can explore its role in cellular processes and signaling pathways .

Organic Synthesis and Catalysis

Nitrogen-Containing Heteroarenes

β-Azolyl Ketones

Antitubercular Agents

Microwave-Assisted Synthesis

Proteomics Research

properties

IUPAC Name |

methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-11-5-3-6-12(9-8-11)7-4-10(13)14-2/h3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKOKUVXLJPXQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.